(2-Methyl-3-oxoisoindolin-5-yl)boronicacid
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Overview
Description
(2-Methyl-3-oxoisoindolin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to an isoindolinone core, which is further substituted with a methyl group at the 2-position and a keto group at the 3-position. The unique structural features of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid make it a valuable reagent in various chemical transformations, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid typically involves the formation of the isoindolinone core followed by the introduction of the boronic acid functional group. One common synthetic route starts with the cyclization of an appropriate precursor to form the isoindolinone ring. This can be achieved through a variety of methods, including the reaction of an ortho-substituted benzamide with a suitable electrophile. Once the isoindolinone core is formed, the methyl and keto groups are introduced via selective functionalization reactions.
The boronic acid group is then introduced through a borylation reaction. This can be accomplished using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods
Industrial production of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the borylation process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3-oxoisoindolin-5-yl)boronic acid undergoes a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate and a solvent like DMF.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(2-Methyl-3-oxoisoindolin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological applications are still under investigation, but it is believed that the boronic acid group interacts with specific biomolecules, leading to the desired therapeutic effects .
Comparison with Similar Compounds
(2-Methyl-3-oxoisoindolin-5-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions but lacks the isoindolinone core.
(2-Oxoindolin-5-yl)boronic acid: Similar structure but without the methyl group at the 2-position.
(2-Methyl-3-oxoisoindolin-5-yl)boronic ester: Ester derivative with different reactivity and applications.
The uniqueness of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid lies in its combination of the isoindolinone core with the boronic acid functional group, providing a versatile scaffold for various chemical transformations and applications.
Properties
IUPAC Name |
(2-methyl-3-oxo-1H-isoindol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-11-5-6-2-3-7(10(13)14)4-8(6)9(11)12/h2-4,13-14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIJKYTUSUMBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CN(C2=O)C)C=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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